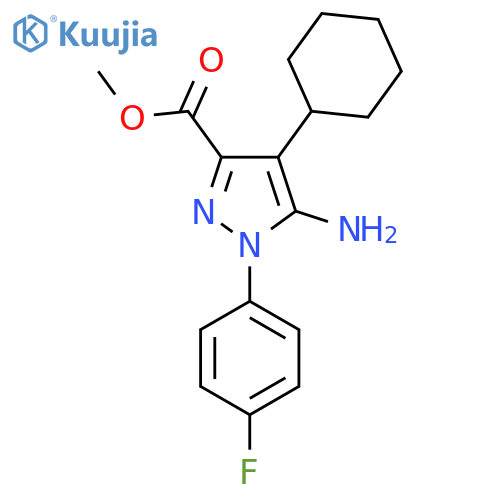Cas no 2137549-76-7 (methyl 5-amino-4-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate)

2137549-76-7 structure
商品名:methyl 5-amino-4-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
methyl 5-amino-4-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-1121136
- 2137549-76-7
- methyl 5-amino-4-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
-
- インチ: 1S/C17H20FN3O2/c1-23-17(22)15-14(11-5-3-2-4-6-11)16(19)21(20-15)13-9-7-12(18)8-10-13/h7-11H,2-6,19H2,1H3
- InChIKey: JPKBJYTYKDJLSN-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)N1C(=C(C(C(=O)OC)=N1)C1CCCCC1)N
計算された属性
- せいみつぶんしりょう: 317.15395505g/mol
- どういたいしつりょう: 317.15395505g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 409
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 70.1Ų
methyl 5-amino-4-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1121136-0.1g |
2137549-76-7 | 95% | 0.1g |
$640.0 | 2023-10-27 | ||
| Enamine | EN300-1121136-1g |
2137549-76-7 | 95% | 1g |
$728.0 | 2023-10-27 | ||
| Enamine | EN300-1121136-0.05g |
2137549-76-7 | 95% | 0.05g |
$612.0 | 2023-10-27 | ||
| Enamine | EN300-1121136-0.25g |
2137549-76-7 | 95% | 0.25g |
$670.0 | 2023-10-27 | ||
| Enamine | EN300-1121136-5g |
2137549-76-7 | 95% | 5g |
$2110.0 | 2023-10-27 | ||
| Enamine | EN300-1121136-0.5g |
2137549-76-7 | 95% | 0.5g |
$699.0 | 2023-10-27 | ||
| Enamine | EN300-1121136-1.0g |
2137549-76-7 | 1g |
$728.0 | 2023-06-09 | |||
| Enamine | EN300-1121136-2.5g |
2137549-76-7 | 95% | 2.5g |
$1428.0 | 2023-10-27 | ||
| Enamine | EN300-1121136-5.0g |
2137549-76-7 | 5g |
$2110.0 | 2023-06-09 | |||
| Enamine | EN300-1121136-10.0g |
2137549-76-7 | 10g |
$3131.0 | 2023-06-09 |
methyl 5-amino-4-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate 関連文献
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
2137549-76-7 (methyl 5-amino-4-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate) 関連製品
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 57707-64-9(2-azidoacetonitrile)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
